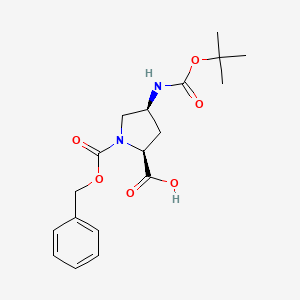
(2S,4S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C18H24N2O6 and its molecular weight is 364.398. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Modification Techniques
- A novel approach for the condensation of carboxylic acids with various non-nucleophilic N-heterocycles and anilides has been developed, showcasing the potential of utilizing compounds similar to (2S,4S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid in acylation reactions. This method is applicable to a wide range of nitrogen compounds, offering high functional group compatibility and broadening the scope of indoles, carboxylic acids, and anilides used in synthesis processes (Umehara, Ueda, & Tokuyama, 2016).
Polymer Synthesis
- The compound has relevance in the synthesis of polymers , where tert-butylcarbonyl derivatives serve as precursors or intermediates in creating polymers with specific properties. For instance, derivatives of 4-tert-butylcatechol have been synthesized and used to prepare polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polymers demonstrate significant thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films (Hsiao, Yang, & Chen, 2000).
Medicinal Chemistry Applications
- In medicinal chemistry, tert-butoxycarbonyl-protected N-carboxanhydrides of amino acids, which can be related to the synthesis or functionalization involving (2S,4S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid, have been shown to dimerize in the presence of base to form specific pyrrolidine analogs. This reaction highlights the potential use of such compounds in creating novel amino acid derivatives with specific configurations and properties (Leban & Colson, 1996).
Coordination Chemistry
- Lanthanide-based coordination polymers have been assembled using derivatives of carboxylic acids, demonstrating the utility of (2S,4S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid in forming complex structures. These polymers exhibit intriguing structural features and photophysical properties, which could be of interest in materials science and photophysical research (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Eigenschaften
IUPAC Name |
(2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-13-9-14(15(21)22)20(10-13)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWOAECQYPSHMZ-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2869026.png)


![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B2869031.png)
![4-[4-Fluoro-2-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2869034.png)
![Tert-butyl 7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B2869035.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2869039.png)

![2-Chloro-1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2869043.png)
![5-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2869044.png)
![2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2869045.png)
